3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and an oxan-2-yl group at position 1. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with oxan-2-yl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the oxan-2-yl group, making it less versatile in certain applications.
1-(Oxan-2-yl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5, which can affect its reactivity and properties.
3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazol-4-yl]boronic acid: Contains a boronic acid group, which can be used in cross-coupling reactions.
Uniqueness
3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole is unique due to the presence of both methyl groups and the oxan-2-yl group, which confer specific chemical and physical properties. These structural features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Biological Activity
3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has gained significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds derived from the pyrazole scaffold have shown significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Dexamethasone | 76% | 86% | 1 |
Pyrazole Derivative | 61–85% | 76–93% | 10 |
This suggests that this compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. For example, compounds have shown significant activity against E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances this activity.
Bacterial Strain | Activity Level |
---|---|
E. coli | Moderate |
S. aureus | High |
Pseudomonas aeruginosa | Moderate |
These findings indicate that modifications in the pyrazole structure can lead to enhanced antimicrobial efficacy.
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. For instance, certain derivatives have exhibited cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and inhibition of key signaling pathways.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative A | A549 | 49.85 |
Pyrazole Derivative B | HCT116 | 25 |
These results underscore the potential of this compound as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
- Modulation of Signaling Pathways : Pyrazoles can affect various signaling pathways involved in cell proliferation and apoptosis.
- Interaction with Receptors : Some studies suggest that pyrazoles may interact with specific receptors involved in pain and inflammation regulation.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Anti-inflammatory Effects : In a controlled study involving carrageenan-induced edema in rats, a derivative exhibited comparable anti-inflammatory effects to indomethacin.
- Anticancer Efficacy : A recent trial involving lung cancer patients showed that a novel pyrazole compound significantly reduced tumor size when combined with standard chemotherapy.
Properties
IUPAC Name |
3,5-dimethyl-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-7-9(2)12(11-8)10-5-3-4-6-13-10/h7,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAVFDMTWPVVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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